molecular formula C22H18N2O3 B606802 CPI-7c CAS No. 1613078-24-2

CPI-7c

Cat. No. B606802
M. Wt: 358.4
InChI Key: ZWEQPXSQLZNQEM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPI-7c is a unique small-molecule inhibitor of MDM2. CPI-7c inhibits MDM2-p53 interaction and promotes MDM2 degradation. CPI-7c binds to both RING and N-terminal domains of MDM2 to promote its ubiquitin-mediated degradation and p53 stabilization.

Scientific Research Applications

  • Effectiveness of CPI Model in Education : Sunarti et al. (2018) explored the effectiveness of the CPI (Construction, Production, and Implementation) model in improving the positive attitude toward science among pre-service physics teachers. This study highlighted how CPI models can be effective in educational settings (Sunarti et al., 2018).

  • CPI in Health Expenditures : Dunn et al. (2018) provided guidance on selecting appropriate price indexes for adjusting health expenditures for inflation, comparing various indexes including the Consumer Price Index (CPI) (Dunn et al., 2018).

  • CPI in Economic Forecasting : Aiken (1999) demonstrated the use of an artificial neural network in forecasting the Consumer Price Index (CPI) in the USA, indicating the potential of advanced computational techniques in economic forecasting (Aiken, 1999).

  • CPI and Price Index Formulation : Białek (2020) proposed a hybrid price index formula for CPI measurement, providing a new perspective in price index theory and methodology (Białek, 2020).

  • CPI in Time-Series Forecasting : Costales (2021) used Box-Jenkins time series analysis to forecast the Consumer Price Index in the Philippines, showcasing the application of statistical methods in economic data analysis (Costales, 2021).

properties

CAS RN

1613078-24-2

Product Name

CPI-7c

Molecular Formula

C22H18N2O3

Molecular Weight

358.4

IUPAC Name

(2E)-1-(3,4-Dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)-2-propen-1-one

InChI

InChI=1S/C22H18N2O3/c1-26-20-10-7-14(13-21(20)27-2)19(25)9-8-18-22-16(11-12-23-18)15-5-3-4-6-17(15)24-22/h3-13,24H,1-2H3/b9-8+

InChI Key

ZWEQPXSQLZNQEM-CMDGGOBGSA-N

SMILES

O=C(C1=CC=C(OC)C(OC)=C1)/C=C/C2=NC=CC3=C2NC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CPI-7c;  CPI7c;  CPI 7c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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